REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[N:3]1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[Cl:20]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:20][C:6]1[N:2]([CH3:1])[N:3]=[CH:4][C:5]=1[N+:7]([O-:9])=[O:8] |f:1.2|
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Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
88.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The brown mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to −45° C. over 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added via an addition funnel over 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed from −78° C. to −40° C.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with a solution of saturated NH4Cl (150 mL), and ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
the organic solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via flash chromatography (CH2Cl2/7% MeOH)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NN1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |